Terpin hydrate

Overview

Description

Terpin hydrate is an expectorant commonly used to loosen mucus and ease congestion in patients with acute or chronic bronchitis and related pulmonary conditions . It is derived from sources such as turpentine, oregano, thyme, and eucalyptus .

Synthesis Analysis

This compound can be synthesized from α-pinene by a direct one-stage hydration reaction mechanism . The influence of organic acids and a mixture of acid catalysts between organic acid and phosphoric acid has been investigated . Based on the experimental results, p-toluensulfonic acid showed better results compared to acetic and formic acid .

Molecular Structure Analysis

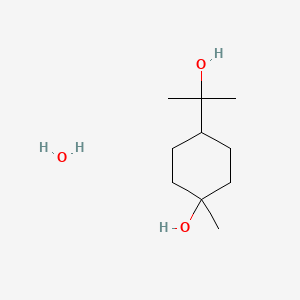

The molecular formula of this compound is C10H22O3 . Its average mass is 190.280 Da and its monoisotopic mass is 190.156891 Da .

Chemical Reactions Analysis

The synthesis of terpineol, a product derived from this compound, was conducted first by fractionation of turpentine and followed by hydration reaction from fractionated α-pinene . This pathway is preferable since α-pinene conversion could produce terpineol with a yield of >75% compared to the synthesis pathway from turpentine (<40%) .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 190.28 g/mol . It is not considered a hazardous substance or mixture according to the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Spectrophotometric Assay Development

A spectrophotometric assay method was developed involving terpin hydrate and phosphomolybdic acid, allowing for the determination of this compound content in pharmaceutical products. This method provides a precise tool for analyzing this compound in various formulations (Platt & James, 2006).

Zeolite Adsorption for Decolorization

Zeolites, used as adsorbents and catalysts, were studied for their effectiveness in decolorizing crude terpineol, which is derived from this compound. The study aimed to improve the commercial value of terpineol by removing unreacted this compound, enhancing its purity (Indarto et al., 2019).

Hydration State Evaluation Using Terahertz Spectroscopy

Terahertz (THz) spectroscopy, sensitive to water dynamics, was utilized to assess the global hydration state of saccharides, offering insights into the interaction of water with solutes like this compound. This innovative approach provides a deeper understanding of hydration dynamics in various compounds (Shiraga et al., 2013).

Conversion into Fine Chemicals

This compound serves as a precursor in the production of fine chemicals. Through processes like isomerization and hydration, terpenes like this compound are transformed into valuable compounds for pharmaceuticals and other industries (Monteiro & Veloso, 2004).

Synthesis of p-Menthanediamine

A new synthesis route from this compound to p-menthanediamine (MDA) was developed, offering an effective and feasible method for producing MDA, a compound with applications in resin curing agents (Guan Yan, 2008).

Terahertz Technology for Pharmaceutical Applications

Terahertz technology, which detects molecular interactions in hydration reactions, holds promise for pharmaceutical applications. It offers novel ways to analyze and image pharmaceutical and biomedical substances, potentially involving this compound (Ajito, 2015).

Mechanism of Action

Target of Action

Terpin hydrate primarily targets the bronchial secretory cells in the lower respiratory tract . These cells are responsible for the production and secretion of mucus, a key component in the body’s defense against respiratory infections.

Mode of Action

This compound works directly on the bronchial secretory cells to liquify and facilitate the elimination of bronchial secretions . This action helps to loosen mucus and ease congestion in patients presenting with acute or chronic bronchitis, and related pulmonary conditions . In addition to this, this compound also exerts a weak antiseptic effect on the pulmonary parenchyma .

Biochemical Pathways

It is known that this compound improves mucociliary function . This suggests that it may influence the pathways involved in mucus production and secretion, as well as those related to the body’s immune response in the respiratory tract.

Result of Action

The primary result of this compound’s action is the loosening of mucus and easing of congestion in the respiratory tract . By improving mucociliary function and facilitating the elimination of bronchial secretions, this compound helps to clear the airways and alleviate symptoms in patients with bronchitis and related conditions .

Biochemical Analysis

Biochemical Properties

Terpin hydrate improves mucociliary function by working directly on the bronchial secretory cells in the lower respiratory tract to liquify and facilitate the elimination of bronchial secretions . It also exerts a weak antiseptic effect on the pulmonary parenchyma

Cellular Effects

The primary cellular effect of this compound is its action on the bronchial secretory cells in the lower respiratory tract. It works directly on these cells to liquify and facilitate the elimination of bronchial secretions

Molecular Mechanism

The molecular mechanism of this compound involves its direct action on the bronchial secretory cells in the lower respiratory tract. It works to liquify and facilitate the elimination of bronchial secretions . It also exerts a weak antiseptic effect on the pulmonary parenchyma

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary pharmacological effect of terpin hydrate?

A1: this compound is primarily known for its expectorant properties. [] While its exact mechanism is not fully elucidated, it is believed to act by irritating the lining of the respiratory tract, thereby increasing fluid secretion and making it easier to cough up phlegm.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H20O2·H2O, and its molecular weight is 190.28 g/mol. []

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Gas chromatography (GC) is frequently used to analyze this compound. [, , , , ] Other techniques like gas chromatography-mass spectrometry (GC-MS) are also employed for identification and quantification. [, ]

Q4: How does the stability of this compound in pharmaceutical formulations vary?

A4: The stability of this compound can be influenced by factors like pH, temperature, and the presence of other excipients. [] For example, acidic conditions can lead to dehydration of this compound. []

Q5: Have any quantitative structure-activity relationship (QSAR) studies been conducted on this compound or its derivatives?

A5: Yes, QSAR studies have investigated the toxicity of organic compounds, including this compound, to tadpoles. [] These studies examined the correlation between molecular structure, lipophilicity, and biological activity.

Q6: What analytical methods are used to quantify this compound in pharmaceutical preparations?

A6: Gas chromatography is a common method for determining this compound content. [, , , , ] Spectrophotometric methods have also been developed. [, ]

Q7: Is there any information on the environmental fate and degradation of this compound?

A7: Limited information is available regarding the environmental persistence and degradation pathways of this compound. Further research is needed to assess its potential environmental impact.

Q8: What factors can influence the dissolution rate and solubility of this compound?

A8: The dissolution rate and solubility of this compound can be affected by factors such as particle size, temperature, and the solvent system used. []

Q9: What are some alternative expectorant compounds used in place of this compound?

A9: Guaifenesin is another common expectorant. [] Other alternatives may include natural expectorants derived from plants, such as those found in eucalyptus oil. []

Q10: What databases and resources are valuable for research on this compound?

A10: Publicly accessible databases like PubChem, DrugBank, and the U.S. National Library of Medicine (PubMed) provide information on this compound and related research.

Q11: When was this compound first isolated and characterized?

A11: this compound was first isolated in the 19th century. It has been used in pharmaceutical preparations for over a century, primarily for its expectorant properties. []

Q12: Are there any emerging cross-disciplinary applications of this compound or its derivatives?

A12: While this compound is primarily known for its pharmaceutical use, ongoing research is exploring its potential in other areas. This includes its use as a starting material for the synthesis of novel compounds with potential applications in various fields.

Q13: What is the primary source of this compound?

A13: this compound is not naturally occurring in significant amounts. It is typically produced synthetically from pinene, a major constituent of turpentine oil. [, , , ]

Q14: How is this compound produced from turpentine?

A14: The synthesis of this compound from turpentine involves an acid-catalyzed hydration reaction. This process typically utilizes sulfuric acid as the catalyst. [, , , , ]

Q15: What factors influence the yield and purity of this compound during its production from turpentine?

A15: The yield and purity of this compound can be affected by several factors, including reaction temperature, acid concentration, reaction time, and the ratio of reactants. [] Optimization of these parameters is crucial for efficient production.

Q16: Are there any alternative methods for producing this compound?

A16: While the acid-catalyzed hydration of pinene is the most common method, researchers are exploring alternative synthesis routes, including enzymatic transformations and the use of heterogeneous catalysts. []

Q17: What are the environmental implications associated with the production of this compound from turpentine?

A17: The production of this compound involves the use of chemicals, such as sulfuric acid, which require careful handling and disposal. [] Research is ongoing to develop more sustainable and environmentally friendly production processes.

Q18: What other compounds are derived from this compound?

A18: this compound can be dehydrated to yield various terpineols, such as α-terpineol, which are widely used in fragrances and flavors. [, , ]

Q19: What are the applications of terpineols derived from this compound?

A19: Terpineols, particularly α-terpineol, are important fragrance ingredients used in a wide range of products, including perfumes, soaps, and detergents. [, ]

Q20: Are there any potential applications of this compound or its derivatives in materials science?

A20: Researchers are exploring the potential of terpenes, including those derived from this compound, as building blocks for sustainable polymers and other materials. []

Q21: Are there any applications of this compound or its derivatives in agriculture?

A21: Some terpenes exhibit insecticidal and antimicrobial activities. [] Research is investigating the potential of this compound derivatives as natural pesticides or biocides.

Q22: What are the challenges associated with the analysis of this compound in complex matrices?

A22: The presence of other volatile compounds in samples, such as those found in pharmaceutical preparations or biological fluids, can interfere with the accurate determination of this compound. []

Q23: How are interfering compounds addressed during the analysis of this compound?

A23: Sample preparation techniques, such as extraction and purification, are employed to remove or reduce interfering substances. [, , , , ] Chromatographic methods can also separate this compound from other compounds.

Q24: What are the advantages of using gas chromatography for the analysis of this compound?

A24: Gas chromatography offers high sensitivity and good resolution, allowing for the separation and quantification of this compound even in complex mixtures. [, , , , ]

Q25: What are the limitations of spectrophotometric methods for this compound analysis?

A25: Spectrophotometric methods may have lower sensitivity compared to chromatographic techniques and can be more susceptible to interference from other absorbing species in the sample. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

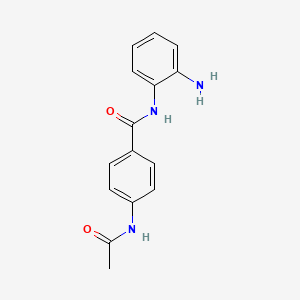

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)

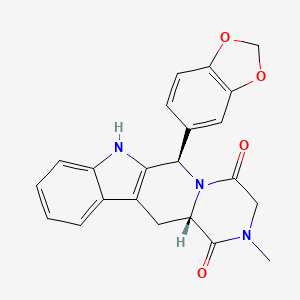

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone](/img/structure/B1681202.png)

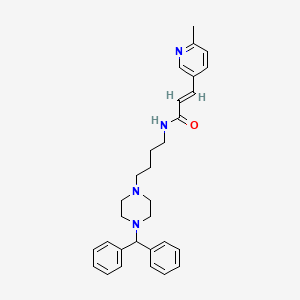

![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)